9-oxo-9H-Thioxanthene-2-carboxylic acid
Overview
Description
9-oxo-9H-Thioxanthene-2-carboxylic acid is an organic compound with the molecular formula C14H8O3S It is a derivative of thioxanthene, characterized by the presence of a carboxylic acid group at the second position and a ketone group at the ninth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxo-9H-Thioxanthene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with phthalic anhydride, followed by oxidation to introduce the ketone group at the ninth position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it into a secondary alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides in the presence of a base can facilitate esterification or amidation reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Esters or amides.
Scientific Research Applications
9-oxo-9H-Thioxanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism by which 9-oxo-9H-Thioxanthene-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Thioxanthone: Similar in structure but lacks the carboxylic acid group.
9H-Thioxanthene-2-carboxylic acid: Similar but without the ketone group at the ninth position.
9-oxo-9H-Thioxanthene-3-carboxylic acid: Similar but with the carboxylic acid group at the third position.
Uniqueness: 9-oxo-9H-Thioxanthene-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
9-oxothioxanthene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNJKRRFYQNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330399 | |
Record name | 9-oxo-9H-Thioxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25095-94-7 | |
Record name | 9-oxo-9H-Thioxanthene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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